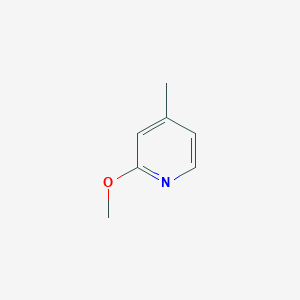

2-Methoxy-4-methylpyridine

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

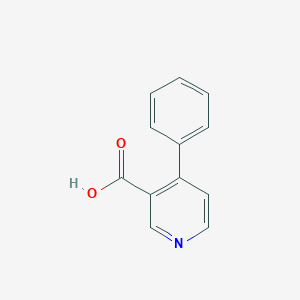

The molecular structure of 2-Methoxy-4-methylpyridine and its derivatives has been characterized using various analytical techniques such as IR, 1H NMR, and X-ray single crystal diffraction. Studies demonstrate how substitutions on the pyridine ring influence the molecular geometry and electronic properties of these compounds. For example, analysis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol revealed a stable crystal structure, characterized by π…π packing and intramolecular hydrogen bonding, indicating the influence of the methoxy group on the molecular conformation (Bai Linsha, 2015).

Scientific Research Applications

-

Flow Synthesis of 2-Methylpyridines via α-Methylation

- Application Summary: 2-Methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

- Methods of Application: The method involved progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to yield the final products .

- Results: Eight 2-methylated pyridines were produced. This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

-

Synthesis of Organic Nonlinear Optical (NLO) Single Crystals

- Application Summary: 2-Methoxy-4-methylpyridine is used in the synthesis of organic nonlinear optical (NLO) single crystals .

- Methods of Application: The crystals were grown by a slow solvent evaporation (SSE) method .

- Results: The title compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system, which was successfully studied by X-ray diffraction (XRD) study .

-

- Application Summary: 2-Methoxy-4-methylpyridine is used as a flavoring agent .

- Methods of Application: The specific methods of application can vary depending on the food product, but it is generally added during the manufacturing process .

- Results: The addition of 2-Methoxy-4-methylpyridine can enhance the flavor profile of a food product .

-

- Application Summary: 2-Methoxy-4-methylpyridine is classified as one of the liquids and gases that have the potential to catch fire .

- Methods of Application: This information is used in safety protocols and procedures to prevent accidents and ensure safe handling and storage .

- Results: Awareness of this property helps in preventing accidents and ensuring safety .

-

Synthesis of Other Chemical Compounds

- Application Summary: 2-Methoxy-4-methylpyridine can be used as a starting material in the synthesis of other chemical compounds .

- Methods of Application: The specific methods of application can vary depending on the target compound, but it generally involves various organic synthesis techniques .

- Results: The synthesis of new compounds can lead to the development of new materials or drugs .

-

- Application Summary: 2-Methoxy-4-methylpyridine is known to cause adverse reactions .

- Methods of Application: This information is used in safety protocols and procedures to prevent accidents and ensure safe handling and storage .

- Results: Awareness of these adverse reactions helps in preventing accidents and ensuring safety .

Safety And Hazards

properties

IUPAC Name |

2-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRXBKDKSYDWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557615 | |

| Record name | 2-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methylpyridine | |

CAS RN |

100848-70-2 | |

| Record name | 2-Methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100848-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

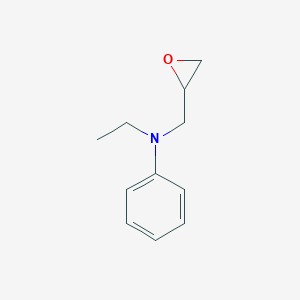

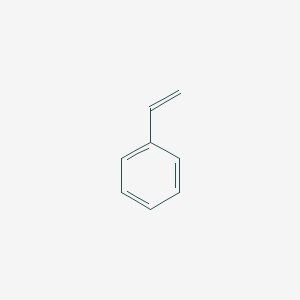

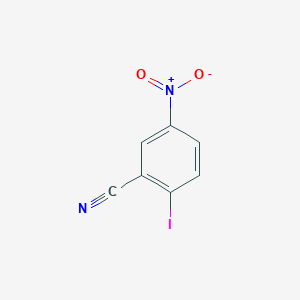

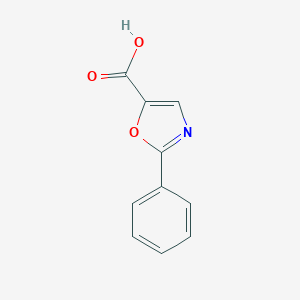

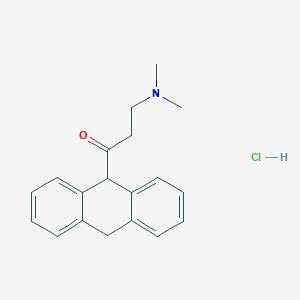

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)